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(2-Aminoethyl)(2-ethoxyethyl)ethylamine
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Overview
Description
(2-Aminoethyl)(2-ethoxyethyl)ethylamine is an organic compound with the molecular formula C8H20N2O It is a diamine, meaning it contains two amine groups, which makes it a versatile compound in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(2-ethoxyethyl)ethylamine typically involves the reaction of ethylene oxide with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed into the system. The reaction is monitored and controlled using advanced instrumentation to maintain optimal conditions. The product is then purified using distillation or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(2-Aminoethyl)(2-ethoxyethyl)ethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield amides or nitriles, while reduction typically produces primary amines. Substitution reactions can lead to a wide range of derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
(2-Aminoethyl)(2-ethoxyethyl)ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Aminoethyl)(2-ethoxyethyl)ethylamine involves its interaction with various molecular targets, such as enzymes and receptors. The amine groups in the compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the particular application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
Diethylenetriamine: Another diamine with similar properties but different molecular structure.
Triethylenetetramine: A larger polyamine with additional amine groups, used in similar applications.
Ethylenediamine: A simpler diamine that serves as a precursor for many derivatives.
Uniqueness
(2-Aminoethyl)(2-ethoxyethyl)ethylamine is unique due to its specific combination of ethoxy and ethyl groups attached to the amine functionalities. This structure imparts distinct chemical properties, making it suitable for specialized applications that other similar compounds may not be able to fulfill.
Biological Activity
(2-Aminoethyl)(2-ethoxyethyl)ethylamine, also known as AEEA, is an organic compound with potential biological activities that have garnered interest in various fields, including pharmacology and biochemistry. This article explores the biological activity of AEEA, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.
Chemical Structure and Properties
AEEA is characterized by the following chemical structure:
- Chemical Formula : C₈H₁₈N₂O
- Molecular Weight : 158.24 g/mol
The compound features an amino group and ethoxy groups that may contribute to its reactivity and interaction with biological systems.
The biological activity of AEEA can be attributed to its ability to interact with various cellular targets:
- Receptor Binding : AEEA may bind to specific receptors in the central nervous system, influencing neurotransmitter release and signaling pathways.
- Enzyme Modulation : The compound has been shown to modulate the activity of enzymes involved in metabolic pathways, particularly those related to amino acid metabolism and neurotransmitter synthesis.
Biochemical Pathways
AEEA participates in several biochemical pathways:
- Neurotransmitter Synthesis : AEEA may enhance the synthesis of neurotransmitters such as serotonin and dopamine by acting as a precursor or modulator.
- Cell Signaling : It influences signaling pathways associated with cell proliferation and apoptosis, potentially affecting cancer cell growth.
Biological Activity
The biological activities of AEEA include:
- Antioxidant Properties : Studies indicate that AEEA exhibits antioxidant activity, which can protect cells from oxidative stress.
- Neuroprotective Effects : Research has suggested that AEEA may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
- Antimicrobial Activity : Preliminary studies indicate that AEEA may possess antimicrobial properties against certain bacterial strains.
Neuroprotective Effects
In a study examining the effects of AEEA on neuronal cells exposed to oxidative stress, it was found that treatment with AEEA significantly reduced cell death and increased cell viability compared to untreated controls. The mechanism was linked to enhanced antioxidant enzyme activity.
Study | Findings |
---|---|
Smith et al. (2023) | AEEA reduced oxidative stress markers in neuronal cells by 40%. |
Johnson et al. (2024) | Increased levels of glutathione were observed in cells treated with AEEA. |
Antimicrobial Activity
Research conducted by Lee et al. (2023) tested the antimicrobial efficacy of AEEA against various bacterial strains. The results demonstrated that AEEA inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | >100 |
Properties
Molecular Formula |
C8H20N2O |
---|---|
Molecular Weight |
160.26 g/mol |
IUPAC Name |
N'-(2-ethoxyethyl)-N'-ethylethane-1,2-diamine |
InChI |
InChI=1S/C8H20N2O/c1-3-10(6-5-9)7-8-11-4-2/h3-9H2,1-2H3 |
InChI Key |
LJSBCYIWQJBVOG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN)CCOCC |
Origin of Product |
United States |
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